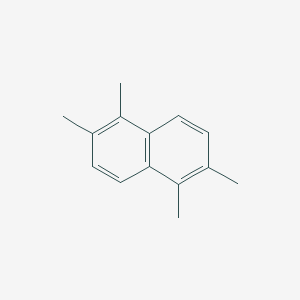

1,2,5,6-Tetramethylnaphthalene

Vue d'ensemble

Description

1,2,5,6-Tetramethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H16. It is a derivative of naphthalene, where four methyl groups are substituted at the 1, 2, 5, and 6 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,5,6-Tetramethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the methylation of naphthalene. These methods are designed to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,5,6-Tetramethylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.

Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethylquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Applications De Recherche Scientifique

Environmental Monitoring

1,2,5,6-Tetramethylnaphthalene is primarily recognized for its role as a marker compound in environmental monitoring, particularly in assessing the contamination of ecosystems by petroleum hydrocarbons. Its presence in oil spills and sediments can indicate the extent of contamination and the source of pollution.

- Case Study : In a study analyzing the effects of PAHs on endocrine disruption, this compound was shown to influence the production of steroid hormones in H295R adrenocortical carcinoma cells. This study highlighted the compound's potential endocrine-disrupting effects when present in contaminated environments .

Geochemical Significance

The compound serves as a geochemical indicator for understanding the maturity of organic matter in sedimentary basins. Its concentrations can provide insights into the thermal history and biological input of organic materials.

- Data Table: Geochemical Indicators

| Indicator | Significance |

|---|---|

| 1,2,5-TMN | Indicates higher plant input in crude oil |

| 1,2,5,6-TeMN | Serves as a maturity marker for organic matter |

In coal and shale samples, this compound has been identified as a product of diagenetic processes involving triterpenoids. Its presence correlates with specific maturity parameters that help assess the geological history of the samples .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized in various methods for detecting and quantifying PAHs due to its distinct chemical properties.

- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to analyze this compound alongside other alkylated PAHs. The sensitivity of these methods allows for the detection of TeMN at trace levels in complex matrices .

- Case Study : A recent study developed a method combining headspace solid-phase microextraction (HS-SPME) with GC-MS/MS to achieve low limits of detection for various PAHs including this compound. This method demonstrated improved selectivity and sensitivity compared to traditional techniques .

Industrial Applications

While primarily studied for environmental and analytical purposes, there is potential for industrial applications of this compound in the synthesis of specialty chemicals or as a component in formulations requiring hydrophobic properties.

Mécanisme D'action

The mechanism of action of 1,2,5,6-tetramethylnaphthalene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved depend on the particular derivative and its intended application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2,3,4-Tetramethylnaphthalene

- 1,2,3,5-Tetramethylnaphthalene

- 1,2,4,5-Tetramethylnaphthalene

Uniqueness

1,2,5,6-Tetramethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetramethylnaphthalene isomers, it may exhibit different reactivity in electrophilic substitution reactions and distinct spectroscopic characteristics.

Activité Biologique

1,2,5,6-Tetramethylnaphthalene (TeMN) is a polycyclic aromatic hydrocarbon that has gained attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its four methyl groups attached to the naphthalene structure. This configuration contributes to its unique chemical reactivity and potential interactions with biological systems.

Target of Action : TeMN primarily interacts with various biological precursors in the environment. Its mechanism involves cleavage and methyl shift reactions that can influence biochemical pathways in living organisms.

Biochemical Pathways : The compound is believed to be derived from pentacyclic triterpenoids through diagenetic processes. This pathway suggests that TeMN may have environmental significance in the formation of specific polyalkylnaphthalenes under certain conditions.

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial effects against various pathogens. The mode of action often involves disrupting cellular membranes or inhibiting metabolic pathways.

- Anticancer Activity : Recent investigations into naphthalene derivatives have revealed promising anticancer properties. For instance, a derivative of TeMN demonstrated significant cytotoxic effects on breast cancer cells (MDA-MB-231), inducing apoptosis and cell cycle arrest .

- Pharmacological Research : Ongoing research is exploring the pharmacological potential of TeMN derivatives as therapeutic agents. Some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer progression .

Case Study 1: Anticancer Activity

A study synthesized naphthalene-substituted triazole spirodienones based on the structure of TeMN. One derivative (compound 6a) showed remarkable in vitro cytotoxic activity against breast cancer cells and effectively suppressed tumor growth in vivo without apparent toxicity to major organs at specified doses .

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| 6a | Cytotoxic | 15 | Induces apoptosis in MDA-MB-231 cells |

| 6h | Weak Inhibition | >100 | Targets JAK2 but requires further study |

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial properties of TeMN derivatives against a range of bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents.

Propriétés

IUPAC Name |

1,2,5,6-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIJFQFZCKJNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423798 | |

| Record name | 1,2,5,6-tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-43-3 | |

| Record name | 1,2,5,6-tetramethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.